3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid
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Overview
Description
It is a secondary plant metabolite of the phenylpropanoid pathway and is known for its antioxidant properties . This compound is structurally related to other cinnamic acid derivatives and is found in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid typically involves the hydroxylation and methoxylation of cinnamic acid derivatives. One common method includes the use of 3,4-dihydroxybenzaldehyde as a starting material, which undergoes methoxylation followed by a Knoevenagel condensation reaction with malonic acid to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of catalysts and optimized reaction conditions would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated acids.
Substitution: Various substituted phenolic acids depending on the substituent introduced.
Scientific Research Applications
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenolic compounds and antioxidants.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties, which could be beneficial in treating various diseases.
Industry: Utilized in the production of natural antioxidants for food preservation and cosmetics
Mechanism of Action
The antioxidant activity of 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals. This compound can also chelate metal ions, preventing them from catalyzing the formation of reactive oxygen species. The molecular targets include various enzymes and pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Caffeic acid: Another phenolic acid with similar antioxidant properties.
Ferulic acid: Known for its antioxidant and anti-inflammatory effects.
p-Coumaric acid: Shares structural similarities and is also an antioxidant.
Uniqueness
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its methoxy group enhances its lipophilicity, potentially improving its bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-(3,4-dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C11H12O5/c1-6(11(14)15)3-7-4-8(12)10(13)9(5-7)16-2/h3-5,12-13H,1-2H3,(H,14,15) |
InChI Key |
TXJYQVOUHGYSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=C(C(=C1)OC)O)O)C(=O)O |
Origin of Product |
United States |
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